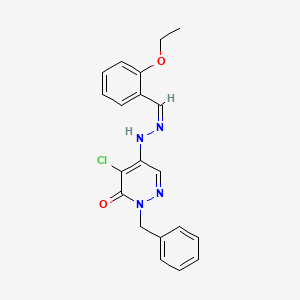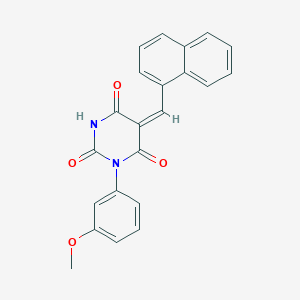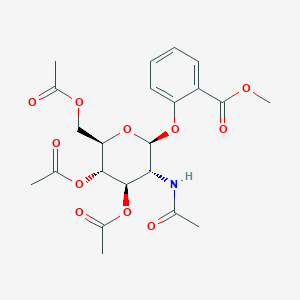![molecular formula C26H22N4O4S3 B11653727 N,N'-(sulfonyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide]](/img/structure/B11653727.png)
N,N'-(sulfonyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(PYRIDIN-2-YLSULFANYL)-N-(4-{4-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]BENZENESULFONYL}PHENYL)ACETAMIDE is a complex organic compound characterized by the presence of pyridine rings and sulfonamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PYRIDIN-2-YLSULFANYL)-N-(4-{4-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]BENZENESULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of Pyridin-2-ylsulfanyl Acetamide: This step involves the reaction of pyridine-2-thiol with acetic anhydride under controlled conditions to form pyridin-2-ylsulfanyl acetamide.
Coupling Reaction: The intermediate is then coupled with 4-aminobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(PYRIDIN-2-YLSULFANYL)-N-(4-{4-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]BENZENESULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may require reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Applications De Recherche Scientifique
2-(PYRIDIN-2-YLSULFANYL)-N-(4-{4-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]BENZENESULFONYL}PHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting enzymes or receptors involving sulfur-containing ligands.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies involving protein-ligand interactions, given its ability to form stable complexes with various biomolecules.
Mécanisme D'action
The mechanism by which 2-(PYRIDIN-2-YLSULFANYL)-N-(4-{4-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]BENZENESULFONYL}PHENYL)ACETAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors through its pyridine and sulfonamide groups, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4′-(2-Pyridinylmethylene)bisphenol: This compound also contains pyridine rings and is used in various chemical applications.
2-(Pyridin-2-ylsulfanyl)pyridin-4-amine: Another compound with pyridine and sulfur groups, used in different research contexts.
Uniqueness
2-(PYRIDIN-2-YLSULFANYL)-N-(4-{4-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]BENZENESULFONYL}PHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C26H22N4O4S3 |
|---|---|
Poids moléculaire |
550.7 g/mol |
Nom IUPAC |
2-pyridin-2-ylsulfanyl-N-[4-[4-[(2-pyridin-2-ylsulfanylacetyl)amino]phenyl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C26H22N4O4S3/c31-23(17-35-25-5-1-3-15-27-25)29-19-7-11-21(12-8-19)37(33,34)22-13-9-20(10-14-22)30-24(32)18-36-26-6-2-4-16-28-26/h1-16H,17-18H2,(H,29,31)(H,30,32) |
Clé InChI |
WVHMLAUBXWOZIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CSC4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl 2-[1-(2-ethylbutanoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11653656.png)
![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653658.png)

![6-(2,5-Dimethoxyphenyl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11653666.png)
![1-[(2-Nitrophenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B11653673.png)
![2-[(2-phenoxyethyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11653682.png)
![2-(pentylsulfanyl)-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11653688.png)


![N-(3-chloro-4-methylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanamide (non-preferred name)](/img/structure/B11653708.png)
![(2E)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enamide](/img/structure/B11653720.png)
![(5E)-5-({2-[2-(2-Methoxyphenoxy)ethoxy]-5-nitrophenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11653731.png)
![(6Z)-2-ethyl-5-imino-6-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653734.png)
